molecular formula C12H14INO B3126096 N-cyclopentyl-4-iodobenzamide CAS No. 331435-50-8

N-cyclopentyl-4-iodobenzamide

Cat. No.: B3126096
CAS No.: 331435-50-8
M. Wt: 315.15 g/mol
InChI Key: CENKZULSNTZDBW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-iodobenzamide: is an organic compound with the molecular formula C12H14INO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopentyl group and the benzene ring is substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-iodobenzamide typically involves the following steps:

    Formation of 4-iodobenzoic acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

    Conversion to 4-iodobenzoyl chloride: The 4-iodobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The 4-iodobenzoyl chloride is reacted with cyclopentylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-cyclopentyl-4-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form N-cyclopentyl-4-aminobenzamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopentyl group can lead to the formation of this compound derivatives with various functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    N-cyclopentyl-4-aminobenzamide: from reduction.

    Various substituted benzamides: from nucleophilic substitution.

Scientific Research Applications

Chemistry: N-cyclopentyl-4-iodobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-iodobenzamide depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, while the cyclopentyl group can influence the compound’s overall conformation and hydrophobicity.

Comparison with Similar Compounds

  • N-cyclopentyl-4-bromobenzamide
  • N-cyclopentyl-4-chlorobenzamide
  • N-cyclopentyl-4-fluorobenzamide

Comparison: N-cyclopentyl-4-iodobenzamide is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This can lead to different reactivity and binding characteristics, making it particularly useful in applications where strong and specific interactions are required.

Properties

IUPAC Name

N-cyclopentyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENKZULSNTZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308260
Record name N-Cyclopentyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331435-50-8
Record name N-Cyclopentyl-4-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331435-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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